Ranolazine Bis(N-Oxide)

説明

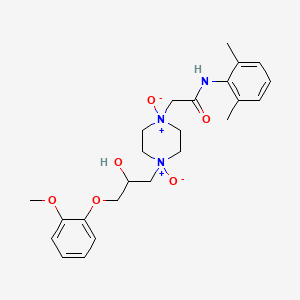

Structure

3D Structure

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O6/c1-18-7-6-8-19(2)24(18)25-23(29)16-27(31)13-11-26(30,12-14-27)15-20(28)17-33-22-10-5-4-9-21(22)32-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUBGFGNJNWYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CC[N+](CC2)(CC(COC3=CC=CC=C3OC)O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858361 | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-00-1 | |

| Record name | Ranolazine bis(N-oxide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RANOLAZINE BIS(N-OXIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8UVL7D96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Formation Mechanisms of Ranolazine Bis N Oxide

Oxidative Degradation Pathways of Ranolazine (B828) to Ranolazine Bis(N-Oxide)

Forced degradation studies are essential for identifying potential impurities that can arise during the manufacturing and storage of a drug substance. These studies have shown that Ranolazine is particularly susceptible to oxidative stress, leading to the formation of N-oxide derivatives. ijpsr.comijpsr.com

The formation of Ranolazine Bis(N-Oxide) as a degradation product is primarily induced under specific oxidative conditions. ijpsr.com Research involving forced degradation studies has consistently demonstrated that Ranolazine degrades when exposed to oxidizing agents, with hydrogen peroxide (H₂O₂) being the most cited stressor. ijpsr.comijpsr.commedipol.edu.tr

In these studies, Ranolazine is subjected to treatment with hydrogen peroxide, which results in the formation of two primary oxidative degradants: a mono-N-oxide and the di-N-oxide, identified as Ranolazine Bis(N-Oxide). ijpsr.comijpsr.comresearchgate.netresearchgate.net The extent of degradation and the ratio of the mono- to di-oxide products can depend on the concentration of the oxidizing agent and the duration of exposure. jetir.org These findings confirm that oxidative environments are a critical factor in the formation of this impurity. jddtonline.infowisdomlib.org

Table 1: Summary of Oxidative Stress Conditions from Forced Degradation Studies

| Stressor | Conditions | Key Findings | Source(s) |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Treatment of Ranolazine solution with H₂O₂. | Formation of two primary oxidation products. | ijpsr.com, ijpsr.com |

| Hydrogen Peroxide (H₂O₂) | 30% H₂O₂ solution at 75°C for 1 hour. | Significant degradation of Ranolazine observed. | wisdomlib.org |

| Hydrogen Peroxide (H₂O₂) | 5% H₂O₂ solution. | Ranolazine is highly sensitive to oxidation. | jddtonline.info |

| Hydrogen Peroxide (H₂O₂) | 20% H₂O₂ solution at 60°C for 30 minutes. | Degradation of the parent drug was assessed. | jetir.org |

The chemical structure of Ranolazine includes a piperazine (B1678402) ring, which contains two tertiary amine nitrogen atoms. These nitrogen atoms are nucleophilic and thus susceptible to oxidation. The proposed mechanism for the formation of Ranolazine Bis(N-Oxide) involves a sequential oxidation process.

Initially, one of the piperazine nitrogen atoms attacks the oxidizing agent (e.g., hydrogen peroxide), leading to the formation of a mono-N-oxide intermediate, specifically 4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1-oxide. ijpsr.comijpsr.com Subsequently, the second nitrogen atom in the piperazine ring undergoes oxidation in the same manner, yielding the final product, Ranolazine Bis(N-Oxide). ijpsr.comijpsr.com The structures of these oxidative degradation products, including the di-N-oxide, have been confirmed through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). ijpsr.comijpsr.comresearchgate.net This pathway highlights the piperazine moiety as the reactive center for oxidative degradation. researchgate.netresearchgate.net

Identification of Oxidative Stress Conditions Inducing Formation

In Vitro Metabolic Pathways Indicating Formation of Ranolazine Bis(N-Oxide)

Ranolazine undergoes rapid and extensive metabolism in the body. europa.eu The primary sites of metabolism are the liver and intestine, mediated predominantly by the cytochrome P450 enzyme system. nih.gov Specifically, CYP3A4 is the major enzyme responsible for its biotransformation, with CYP2D6 playing a lesser role. europa.euahajournals.orgnih.gov

The main metabolic pathways identified for Ranolazine are O-demethylation and N-dealkylation. europa.eutga.gov.aueuropa.eu However, the metabolism of Ranolazine is complex, with a large number of metabolites identified in human plasma (47) and urine (>100). europa.eutga.gov.au While not one of the most prominent metabolites, Ranolazine Bis(N-Oxide) is considered a possible metabolite of Ranolazine. cymitquimica.comncats.io The formation of N-oxides is a well-established metabolic pathway for drugs containing tertiary amine functional groups, such as the piperazine nitrogens in Ranolazine. This reaction is often catalyzed by cytochrome P450 enzymes. Therefore, it is plausible that the in vitro formation of Ranolazine Bis(N-Oxide) occurs via CYP-mediated oxidation of the piperazine nitrogen atoms, representing a minor metabolic pathway compared to others.

Laboratory Synthesis Methodologies for Ranolazine Bis(N-Oxide) as a Reference Standard

The synthesis of Ranolazine Bis(N-Oxide) is essential for its use as a reference standard in analytical testing. chemicea.comsynzeal.com These standards are crucial for the accurate identification and quantification of impurities in Ranolazine bulk drug and finished pharmaceutical products, ensuring their quality and safety. sciencepublishinggroup.com

A common laboratory method for synthesizing Ranolazine Bis(N-Oxide) is through the direct and controlled oxidation of Ranolazine. ijpsr.comijpsr.com This process mirrors the conditions observed in forced degradation studies but is performed with the intent of isolating the product. The synthesis typically involves:

Dissolving Ranolazine in a suitable solvent.

Treating the solution with a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-Chloroperoxybenzoic acid (m-CPBA).

Monitoring the reaction to achieve the desired level of di-N-oxidation while minimizing further degradation.

Following the reaction, the resulting mixture, which contains the starting material, the mono-N-oxide, and the di-N-oxide, is subjected to purification. Preparative High-Performance Liquid Chromatography (HPLC) is an effective technique used to separate and isolate pure Ranolazine Bis(N-Oxide) from the reaction mixture. ijpsr.comijpsr.com

The isolated compound is then thoroughly characterized to confirm its structure and purity before being used as a certified reference standard. ijpsr.comijpsr.com Several chemical suppliers provide this compound for research and quality control purposes.

Table 2: Ranolazine Bis(N-Oxide) as a Reference Standard

| Chemical Name | CAS Number | Supplier Examples |

|---|---|---|

| 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1,4-dioxide | 1246816-00-1 | Chemicea, SynThink Research Chemicals, CymitQuimica, SynZeal |

Structural Elucidation and Advanced Spectroscopic Characterization of Ranolazine Bis N Oxide

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Ion Identification and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a pivotal technique for the identification and structural analysis of Ranolazine (B828) Bis(N-Oxide). In forced degradation studies, where Ranolazine is subjected to oxidative stress (e.g., using hydrogen peroxide), this di-N-oxide derivative is a major product observed. ijpsr.comresearchgate.net

LC-MS analysis, particularly using a positive electrospray ionization source connected to a triple quadrupole mass detector, allows for the precise determination of the molecular weight of the impurity. impactfactor.org For Ranolazine Bis(N-Oxide), the protonated molecular ion [M+H]⁺ is detected at a mass-to-charge ratio (m/z) of 460. researchgate.net This is consistent with the addition of two oxygen atoms to the parent Ranolazine molecule (molecular weight 427.54 g/mol ). researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation through the analysis of fragmentation patterns. By monitoring the fragmentation of the parent ion (m/z 460), specific product ions are generated that help to pinpoint the locations of the N-oxide moieties on the piperazine (B1678402) ring. ijpsr.comresearchgate.net This technique is highly sensitive and selective, making it suitable for identifying and quantifying trace levels of this impurity in drug substances and products. impactfactor.orgeudoxuspress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ranolazine Bis(N-Oxide). ijpsr.comijpsr.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. In the case of Ranolazine Bis(N-Oxide), the formation of the N-oxide groups on the piperazine ring leads to significant downfield shifts of the adjacent protons compared to the parent Ranolazine molecule. This is due to the deshielding effect of the electronegative oxygen atoms. The specific chemical shifts and coupling constants of the protons on the piperazine ring, as well as those on the side chains, are used to confirm the bis-N-oxide structure. ijpsr.comijpsr.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbons attached to the oxidized nitrogen atoms in the piperazine ring of Ranolazine Bis(N-Oxide) exhibit characteristic shifts in the ¹³C NMR spectrum. These shifts, when compared to the spectrum of Ranolazine, confirm the presence and location of the N-oxide functional groups. ijpsr.comijpsr.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Atom Connectivity

Two-dimensional NMR techniques are crucial for establishing the precise connectivity between atoms.

COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, helping to trace the spin systems within the molecule, such as the protons on the piperazine ring and its substituents. ijpsr.comijpsr.com

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. ijpsr.comijpsr.com

The collective data from these 1D and 2D NMR experiments provide irrefutable evidence for the structural assignment of Ranolazine Bis(N-Oxide). ijpsr.comijpsr.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Ranolazine Bis(N-Oxide) would show characteristic absorption bands corresponding to its various functional groups. While specific IR data for the isolated bis-N-oxide is not extensively detailed in the provided context, the analysis would focus on the appearance of strong N-O stretching vibrations, which are typically found in the 950-970 cm⁻¹ region for tertiary amine N-oxides. Other key bands would include the N-H stretching of the amide, C=O stretching of the amide, C-O-C stretching of the ether, and O-H stretching of the hydroxyl group. researchgate.netnih.govmdpi.com Comparing the spectrum to that of pure Ranolazine would highlight the changes associated with the N-oxidation. researchgate.netgoogle.com

Chromatographic Methods (HPLC/UPLC) for Purity and Identity Confirmation in Isolation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for the separation, isolation, and purity assessment of Ranolazine Bis(N-Oxide). researchgate.netdibru.ac.in These methods are widely used in stability-indicating assays to separate Ranolazine from its degradation products, including the mono- and bis-N-oxides. researchgate.netmedipol.edu.tr

In a typical reversed-phase HPLC or UPLC method, a C8 or C18 column is used with a gradient elution system. ijpsr.comresearchgate.net This allows for the effective resolution of Ranolazine from its more polar N-oxide impurities. The retention time of Ranolazine Bis(N-Oxide) will be different from that of Ranolazine and other related substances, enabling its identification and quantification. smolecule.com

For isolation purposes, preparative HPLC is employed using the conditions developed during analytical method development. ijpsr.comijpsr.com Fractions corresponding to the Ranolazine Bis(N-Oxide) peak are collected, and the purity of the isolated compound is then confirmed using analytical HPLC/UPLC before it is subjected to further spectroscopic characterization. ijpsr.comijpsr.com The purity is typically assessed by calculating the peak area percentage. allmpus.com

Analytical Methodologies for Ranolazine Bis N Oxide Quantification and Profiling

Development of Stability-Indicating Chromatographic Methods for Detection and Quantification

Stability-indicating analytical methods are essential as they can resolve the API from its potential degradation products, thereby providing a clear picture of the drug's stability under various environmental conditions. jddtonline.infomedipol.edu.tr For Ranolazine (B828) Bis(N-Oxide), both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed to serve this purpose. nih.govjddtonline.info

Several reverse-phase HPLC (RP-HPLC) methods have been established for the analysis of Ranolazine and its related substances, including the Bis(N-Oxide) impurity. jddtonline.infomedipol.edu.tr These methods are designed to be simple, selective, and accurate for routine quality control. jddtonline.info Isocratic elution is often employed, using a combination of a buffer and an organic modifier as the mobile phase. jddtonline.info

A typical HPLC method involves a C18 or C8 stationary phase, which provides the necessary hydrophobicity to retain and separate Ranolazine and its impurities. jddtonline.infomedipol.edu.tr For instance, one validated method utilizes a Hypersil BDS C18 column with a mobile phase consisting of a disodium (B8443419) hydrogen orthophosphate buffer (pH 7.0) and acetonitrile (B52724). jddtonline.info Another approach employs an Inertsil C8-3 column with a mobile phase of acetonitrile and a triethylamine (B128534) buffer adjusted to pH 3.0. medipol.edu.tr These methods demonstrate that the separation is achievable under both neutral and acidic pH conditions.

Table 1: Examples of HPLC Method Parameters for Ranolazine Impurity Profiling This table is interactive. Click on the headers to sort.

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Hypersil BDS C18 (150 x 4.6 mm, 5µm) jddtonline.info | Inertsil C8-3 (150 mm x 4.6 mm, 5 µm) medipol.edu.tr | Supelcosil C18 (250×4.6 mm, 5 µm) omicsonline.org |

| Mobile Phase | Disodium hydrogen orthophosphate buffer (pH 7.0) : Acetonitrile (55:45) jddtonline.info | Acetonitrile : Buffer (Triethylamine, pH 3.0) (30:70) medipol.edu.tr | Phosphate buffer (pH 7.0) : Methanol (B129727) (350:650) omicsonline.org |

| Flow Rate | 1.4 mL/min jddtonline.info | 1.0 mL/min medipol.edu.tr | 1.0 mL/min omicsonline.org |

| Column Temp. | 40°C jddtonline.info | 30°C medipol.edu.tr | Not Specified |

| Detection (UV) | 205 nm jddtonline.info | 220 nm medipol.edu.tr | 220 nm omicsonline.org |

UPLC methods offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.net A stability-indicating reverse-phase UPLC (RP-UPLC) method has been specifically developed and proven capable of separating Ranolazine from fifteen potential impurities, including the major oxidative degradant, Ranolazine Bis(N-Oxide) (also referred to as Di-N-oxide). nih.gov These advanced methods often utilize sub-2 µm particle columns, which contribute to their high efficiency. nih.govresearchgate.net A gradient elution is typically necessary to resolve a wide range of impurities with different polarities within a single run. nih.gov

Table 2: Example of UPLC Method Parameters for Ranolazine Bis(N-Oxide) Separation This table is interactive. Click on the headers to sort.

| Parameter | Method Details |

|---|---|

| Column | Waters Acquity BEH RP18 (100 mm × 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | Gradient elution using a monobasic sodium buffer, a basic organic modifier, and acetonitrile nih.gov |

| Column Temp. | 40°C researchgate.net |

| Flow Rate | 0.3 mL/min researchgate.net |

| Detection (UV) | 225 nm researchgate.net |

The critical goal in method development is to achieve adequate resolution between the Ranolazine peak and all impurity peaks, including that of Ranolazine Bis(N-Oxide). researchgate.net Optimization involves adjusting several key parameters:

Stationary Phase: The choice of column chemistry is fundamental. While standard C18 and C8 columns are widely used, specialized columns like the polar-embedded Waters Acquity BEH RP18 have been shown to provide excellent separation for Ranolazine and its many impurities. nih.govomicsonline.org

Mobile Phase pH: The pH of the aqueous component of the mobile phase is critical as it controls the ionization state of the basic piperazine (B1678402) nitrogens in Ranolazine and its analogues. Methods have been successfully developed using both acidic (pH 3.0) and neutral (pH 7.0) conditions, indicating that pH can be tuned to optimize selectivity. jddtonline.infomedipol.edu.tr

Organic Modifier: Acetonitrile and methanol are common organic modifiers. jddtonline.infoomicsonline.org The choice and proportion, whether in isocratic or gradient mode, affect the retention times and elution order of impurities. nih.gov

Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 30°C or 40°C) improves peak shape, reduces viscosity, and ensures reproducible retention times. jddtonline.infomedipol.edu.tr

Through systematic optimization of these parameters, methods have been developed where all known impurities and degradation products are well-resolved from the Ranolazine peak, confirming the stability-indicating nature of the assay. researchgate.net

For quantitative analysis, UV detection is commonly employed. The selection of the detection wavelength is based on the UV absorbance spectra of Ranolazine and its impurities. Wavelengths such as 205 nm, 220 nm, and 225 nm have been reported, representing a compromise to ensure adequate sensitivity for both the parent drug and its related substances. researchgate.netjddtonline.infomedipol.edu.tr

For identification and structural confirmation, mass spectrometry (MS) is indispensable. The identity of Ranolazine Bis(N-Oxide) as an oxidative degradant has been confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. nih.govresearchgate.net Ranolazine Bis(N-Oxide) has a molecular weight of 459.5 g/mol . synzeal.com In LC-MS/MS methods, detection is performed by monitoring specific mass-to-charge (m/z) transitions in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. nih.govscirp.org For Ranolazine, the transition of the protonated molecule at m/z 428.20 to a specific fragment ion at m/z 279.50 is monitored. nih.gov A similar targeted approach would be used for Ranolazine Bis(N-Oxide), monitoring the transition from its protonated molecular ion (m/z 460.5) to a characteristic product ion.

Optimization of Chromatographic Parameters for Resolution from Ranolazine and Co-existing Impurities

Validation of Analytical Methods for Ranolazine Bis(N-Oxide) according to International Harmonization Guidelines (ICH)

Any analytical method used for quality control of a pharmaceutical product must be validated according to the stringent requirements of the International Council for Harmonisation (ICH) guidelines (Q2(R1)). jddtonline.infomedipol.edu.tr This ensures the method is reliable, reproducible, and fit for its intended purpose. ajpaonline.com Validation encompasses several parameters, including specificity, linearity, accuracy, precision, and robustness. jddtonline.info

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. ajpaonline.com For methods quantifying Ranolazine Bis(N-Oxide), specificity is a critical validation parameter. jddtonline.infoajpaonline.com

To demonstrate specificity, the following studies are performed:

Forced Degradation: The drug substance is subjected to stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products. researchgate.net The analytical method must demonstrate that the Ranolazine Bis(N-Oxide) peak is adequately resolved from the parent Ranolazine peak and all other degradation products formed under these stress conditions. nih.govresearchgate.net The successful separation of the Di-N-oxide degradant in such studies confirms the method's stability-indicating capability. nih.gov

Placebo and Blank Analysis: Chromatograms of a blank (diluent) and a placebo mixture are analyzed to show that there are no interfering peaks at the retention time of Ranolazine Bis(N-Oxide). ajpaonline.com

Peak Purity Analysis: In methods using a photodiode array (PDA) detector, peak purity analysis is performed to confirm that the analyte peak is spectrally homogeneous and not co-eluting with other impurities. impactfactor.org

Successful validation of specificity ensures that the method provides a true measure of the Ranolazine Bis(N-Oxide) content without interference from other components in the sample. ajpaonline.com

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determinations

The validation of an analytical method for impurity quantification establishes its performance characteristics. Linearity demonstrates a direct proportional relationship between the concentration of an analyte and the analytical signal over a specified range. The limit of detection (LOD) is the lowest concentration of an analyte that the method can reliably distinguish from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. pnrjournal.com

While specific validation data for Ranolazine Bis(N-Oxide) is not detailed in publicly available literature, studies on other Ranolazine impurities illustrate the typical performance of the analytical methods used. These methods are designed to be stability-indicating, meaning they can separate and quantify the API from all potential impurities, including Ranolazine Bis(N-Oxide). researchgate.netresearchgate.net For instance, a stability-indicating HPLC method was validated for Ranolazine and its related substances, demonstrating the necessary sensitivity for quality control. omicsonline.org

In a study quantifying two other genotoxic impurities of Ranolazine using an LC-MS method, the limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.075 ppm and 0.25 ppm, respectively, showcasing the high sensitivity of the technique. researchgate.net Another HPLC-based method determined the LOD and LOQ for an unknown Ranolazine impurity based on signal-to-noise ratios of approximately 3:1 and 10:1, respectively. omicsonline.org These values are indicative of the performance expected from methods used to monitor Ranolazine Bis(N-Oxide).

Table 1: Illustrative Linearity and Sensitivity Data for Ranolazine Impurity Analysis Note: This table presents typical data for Ranolazine impurities to illustrate method performance, as specific data for Ranolazine Bis(N-Oxide) is not separately published.

| Parameter | Impurity A | Impurity G | Ranolazine (General Method) |

| Linearity Range | 0.075 - 2.25 ppm | 0.075 - 2.25 ppm | LOQ - 150% of target conc. omicsonline.org |

| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 omicsonline.org |

| Limit of Detection (LOD) | 0.075 ppm researchgate.net | 0.075 ppm researchgate.net | ~3:1 S/N Ratio omicsonline.org |

| Limit of Quantification (LOQ) | 0.25 ppm researchgate.net | 0.25 ppm researchgate.net | ~10:1 S/N Ratio omicsonline.org |

Evaluation of Accuracy, Precision, and Robustness

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of the impurity standard is added (spiked) into a sample matrix and the percentage recovered is calculated. pnrjournal.com For Ranolazine impurities, recovery is generally expected to be within 85% to 115%. pnrjournal.com Studies on other Ranolazine impurities show accuracy values well within these limits, often between 95.1% and 105.1%. grafiati.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). scirp.org The acceptance criterion is typically expressed as the Relative Standard Deviation (%RSD), which should ideally be below 10% for impurity analysis. eudoxuspress.com For Ranolazine assay methods, %RSD values are often below 1.0%. scirp.org

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. medipol.edu.tr Parameters tested for robustness in HPLC methods for Ranolazine include variations in mobile phase composition, flow rate, column temperature, and pH. medipol.edu.tr

Table 2: Illustrative Accuracy, Precision, and Robustness Parameters for Ranolazine Impurity Methods Note: This table provides representative validation data for analytical methods used for Ranolazine impurities.

| Validation Parameter | Test | Typical Acceptance Criteria | Illustrative Finding |

| Accuracy | % Recovery of spiked impurity | 85.0% - 115.0% | 95.1% to 105.1% for related impurities. grafiati.com |

| Precision | Repeatability (%RSD) | < 10% | < 2.0% for related impurities. grafiati.com |

| Intermediate Precision (%RSD) | < 10% | Overall %RSD of 0.3 for Ranolazine assay. scirp.org | |

| Robustness | Flow Rate (e.g., ±0.1 mL/min) | System suitability parameters met | No significant impact on results. medipol.edu.tr |

| Column Temp (e.g., ±2 °C) | System suitability parameters met | No significant impact on results. medipol.edu.tr |

Application in Impurity Profiling and Quality Control of Ranolazine Drug Substance

The validated analytical methodologies are critical for the impurity profiling and routine quality control of the Ranolazine drug substance. synzeal.comaquigenbio.com Ranolazine Bis(N-Oxide) is a known degradation product that forms under oxidative conditions, such as exposure to hydrogen peroxide. ijpsr.comjetir.org Therefore, stability-indicating methods capable of separating this di-oxide degradant from the parent drug and other process-related impurities are essential. researchgate.netresearchgate.net

During forced degradation studies, which are a key part of method development and validation, Ranolazine is exposed to harsh conditions (acid, base, oxidation, heat, light) to produce potential degradants. jetir.org The analysis of these stressed samples confirms that the method can effectively separate and quantify any degradation products that may form during the manufacturing process or upon storage. LC-MS analysis has been instrumental in identifying the unknown major oxidation degradants as Ranolazine N-Oxide and Ranolazine Bis(N-Oxide) (also referred to as Di-N-Oxide). researchgate.netresearchgate.net

In the quality control of Ranolazine bulk drug, these validated methods are used to:

Quantify specified impurities: Ensure that known impurities like Ranolazine Bis(N-Oxide) are below the identification and qualification thresholds set by regulatory bodies.

Detect unspecified impurities: Identify and control any new or unknown impurities that may appear in a batch.

Conduct stability studies: Monitor the impurity profile of the drug substance over time and under various storage conditions to establish a re-test period or shelf life. medipol.edu.tr

The control of Ranolazine Bis(N-Oxide) and other impurities is not only a regulatory requirement but also fundamental to guaranteeing the safety and efficacy of the final pharmaceutical product. ijpsr.com

Role of Ranolazine Bis N Oxide in Pharmaceutical Stability Studies and Degradation Kinetics

Identification and Characterization as a Major Oxidative Degradant in Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products of a drug substance and for developing stability-indicating analytical methods. ijpsr.comijpsr.com In the case of ranolazine (B828), these studies have consistently identified Ranolazine Bis(N-Oxide) as a major degradant, particularly under oxidative stress conditions. ijpsr.comijpsr.com

When ranolazine is subjected to oxidative stress, typically using hydrogen peroxide (H₂O₂), two primary degradation products are formed, one of which is Ranolazine Bis(N-Oxide). ijpsr.comijpsr.com The chemical name for Ranolazine Bis(N-Oxide) is 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1,4-dioxide. ijpsr.comsynzeal.com

The identification and structural elucidation of this degradant have been accomplished using a variety of advanced analytical techniques. High-performance liquid chromatography (HPLC) is employed to separate the degradation products from the parent ranolazine. ijpsr.comijpsr.com Further characterization is then carried out using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ijpsr.comijpsr.com Techniques such as 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR, along with high-resolution mass spectrometry (HRMS), have been instrumental in confirming the structure of Ranolazine Bis(N-Oxide). ijpsr.comijpsr.com

Kinetic Studies of Ranolazine Bis(N-Oxide) Formation Under Varied Stress Conditions

Kinetic studies are performed to understand the rate at which Ranolazine Bis(N-Oxide) forms under different environmental stresses. These studies typically involve exposing ranolazine to oxidative, hydrolytic (acidic and basic), thermal, and photolytic conditions.

Oxidative Stress: Ranolazine demonstrates significant degradation under oxidative conditions, leading to the formation of Ranolazine Bis(N-Oxide). ijpsr.comijpsr.commedipol.edu.tr Studies have shown that exposure to 30% hydrogen peroxide at room temperature for several hours results in notable degradation. impactfactor.org The highest level of degradation is consistently observed in an oxidative environment, highlighting ranolazine's sensitivity to oxygen. medipol.edu.tr

Hydrolytic Stress: Under acidic conditions (e.g., 0.1 N HCl at 70°C for 4 hours), ranolazine is unstable. impactfactor.org However, it has been found to be stable against base hydrolysis. ijpsr.comijpsr.com

Thermal and Photolytic Stress: Ranolazine also undergoes degradation under thermal (e.g., 80°C for 6 hours) and photolytic (e.g., 1.2 million lux hours) conditions, although the extent of degradation may be less severe compared to oxidative stress. impactfactor.org

The table below summarizes the findings from forced degradation studies on ranolazine under various stress conditions.

| Stress Condition | Conditions Applied | Observed Degradation |

|---|---|---|

| Acid Hydrolysis | 0.1 N HCl, 70°C, 4 hours | Unstable |

| Base Hydrolysis | 0.1 N NaOH, Room Temperature, 4 hours | Stable |

| Oxidative | 30% H₂O₂, Room Temperature, 4 hours | Significant Degradation (Unstable) |

| Thermal | 80°C, 6 hours | Degradation Observed |

| Photolytic | 1.2 million lux hours, 200 wh/m² | Degradation Observed |

Investigation of Degradation Pathways Specific to N-Oxidation in Ranolazine Structure

The formation of Ranolazine Bis(N-Oxide) occurs through the oxidation of the two tertiary nitrogen atoms within the piperazine (B1678402) ring of the ranolazine molecule. ijpsr.comresearchgate.net This N-oxidation is a common metabolic and degradation pathway for compounds containing piperazine moieties.

The piperazine ring in ranolazine contains two nitrogen atoms that are susceptible to oxidation. The formation of Ranolazine Bis(N-Oxide) indicates that both of these nitrogen atoms have been oxidized to their corresponding N-oxides. This transformation significantly alters the polarity and chemical properties of the molecule. The proposed degradation pathway involves the direct attack of an oxidizing agent, such as hydrogen peroxide, on the lone pair of electrons of the nitrogen atoms in the piperazine ring. researchgate.net

Significance of Ranolazine Bis(N-Oxide) as a Marker for Ranolazine Chemical Stability

The presence and quantity of Ranolazine Bis(N-Oxide) serve as a critical marker for the chemical stability of ranolazine. ijpsr.comijpsr.com Since it is a major degradation product, particularly under oxidative conditions, monitoring its levels is essential during stability studies of the drug substance and product. veeprho.com

The development of stability-indicating analytical methods, which can separate and quantify ranolazine from its degradation products, including Ranolazine Bis(N-Oxide), is a regulatory requirement. medipol.edu.tr These methods are crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. The ability to detect and quantify Ranolazine Bis(N-Oxide) allows pharmaceutical manufacturers to assess the stability of their formulations and to establish appropriate storage conditions and shelf-life for the drug product.

Advanced Research Perspectives on Ranolazine Bis N Oxide

Exploration of Further Degradation Products Derived from Ranolazine (B828) Bis(N-Oxide)

The stability of a drug substance is a critical factor, and understanding its degradation pathways is essential for ensuring safety and efficacy. Ranolazine, under various stress conditions, has been shown to degrade into several products. ijpsr.comresearchgate.net The formation of Ranolazine Bis(N-Oxide) itself is a result of oxidative stress. ijpsr.comresearchgate.net Further degradation of this particular metabolite, however, is a complex area requiring dedicated investigation.

Forced degradation studies are a primary tool for identifying potential degradation products. ijpsr.comjddtonline.info These studies expose the drug substance to conditions such as acid and base hydrolysis, oxidation, heat, and light. ijpsr.commedipol.edu.trdergipark.org.tr In the case of ranolazine, oxidative conditions, particularly using hydrogen peroxide (H2O2), have been identified as the most significant factor leading to degradation, with Ranolazine Bis(N-Oxide) (also referred to as Di N-Oxide) being a major resulting impurity. ijpsr.comresearchgate.netresearchgate.netmedipol.edu.tr

While studies have successfully identified Ranolazine Bis(N-Oxide) as a key oxidation product, the subsequent breakdown of this compound is less characterized. ijpsr.comresearchgate.net Research indicates that ranolazine is relatively stable under basic hydrolysis and photolytic conditions but degrades under acidic and oxidative stress. ijpsr.comdergipark.org.trimpactfactor.org Specifically, under acidic stress, three degradation products (DP-1, DP-2, DP-3) were identified, while oxidative stress produced two products, DP-OX1 (Ranolazine Bis(N-Oxide)) and DP-OX2 (a mono N-oxide). ijpsr.com

To explore the further degradation of Ranolazine Bis(N-Oxide), future research would need to isolate this compound and subject it to a new round of forced degradation studies. This would involve stressing the isolated Ranolazine Bis(N-Oxide) with hydrolytic (acidic, basic), thermal, and photolytic conditions to determine its stability and identify any subsequent degradants. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy would be crucial for the separation and structural elucidation of these potential new degradation products. ijpsr.comresearchgate.netajpaonline.com

Table 1: Summary of Ranolazine Forced Degradation Studies and Identified Products

| Stress Condition | Observation | Identified Degradation Products |

| Acid Hydrolysis (e.g., HCl) | Degradation observed. ijpsr.comimpactfactor.org | DP-1, DP-2, DP-3 (novel structures identified via NMR and mass spectra). ijpsr.com |

| Base Hydrolysis (e.g., NaOH) | Stable or minimal degradation. ijpsr.comdergipark.org.tr | Not significant. |

| Oxidative (e.g., H2O2) | Significant degradation. ijpsr.commedipol.edu.tractapharmsci.com | Ranolazine Bis(N-Oxide) (DP-OX1), Ranolazine N-Oxide (DP-OX2). ijpsr.comresearchgate.net |

| Thermal | Generally stable. researchgate.netimpactfactor.org | Not significant. |

| Photolytic (Light) | Generally stable. dergipark.org.trimpactfactor.orgjetir.org | Not significant. |

Comparative Chemical Reactivity Studies of Ranolazine Bis(N-Oxide) with Parent Ranolazine and Other N-Oxide Metabolites

The introduction of N-oxide functional groups can significantly alter a molecule's physicochemical properties and chemical reactivity compared to the parent compound. Ranolazine Bis(N-Oxide) features two N-oxide moieties on the piperazine (B1678402) ring, which introduces polarity and potential new sites for chemical reactions.

A comparative study would likely reveal differences in stability, solubility, and interaction with biological macromolecules. The parent ranolazine is extensively metabolized, with less than 5% excreted unchanged. ahajournals.org Its metabolism produces several metabolites, including mono- and di-N-oxides. ijpsr.comresearchgate.net

The chemical reactivity of Ranolazine Bis(N-Oxide) would differ from the parent ranolazine and the mono-N-oxide metabolite (DP-OX2) in several ways:

Basicity: The nitrogen atoms in the piperazine ring of ranolazine are basic. The formation of an N-oxide reduces this basicity because the lone pair of electrons on the nitrogen is involved in a coordinate covalent bond with oxygen. Therefore, Ranolazine Bis(N-Oxide) would be significantly less basic than both ranolazine and the mono-N-oxide metabolite.

Solubility: N-oxides are generally more water-soluble than their parent amines. It is expected that Ranolazine Bis(N-Oxide) would exhibit higher aqueous solubility compared to ranolazine.

Susceptibility to Reduction: N-oxides can be reduced back to the corresponding amine. This presents a potential metabolic pathway or chemical reaction that is not available to the parent ranolazine. The reactivity towards reducing agents would likely be higher for the bis-N-oxide compared to the mono-N-oxide.

Hydrogen Bonding: The oxygen atoms of the N-oxide groups can act as hydrogen bond acceptors, potentially leading to different intermolecular interactions and crystal packing, which could affect properties like melting point and dissolution rate.

Forced degradation studies have already provided some insight into comparative reactivity, showing that ranolazine is highly sensitive to oxidation, leading to the formation of N-oxides. medipol.edu.tractapharmsci.com Conversely, the amide bond in ranolazine shows some susceptibility to hydrolysis under alkaline conditions. dergipark.org.tr A direct comparative study would involve subjecting ranolazine, its mono-N-oxide, and its bis-N-oxide to identical stress conditions (oxidative, hydrolytic, photolytic, thermal) and quantifying the rate of degradation for each to establish a reactivity hierarchy. researchgate.net

Computational Chemistry Approaches for Predicting N-Oxidation Susceptibility and Stability

Computational chemistry offers powerful in silico tools to predict the metabolic fate of drug candidates, including their susceptibility to N-oxidation. researchgate.netnih.gov These methods can save considerable time and resources in the early stages of drug discovery by identifying potential metabolic liabilities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate the chemical structure of a molecule with a specific property, such as metabolic stability or the site of metabolism (SOM). researchgate.netnih.govresearchgate.net To predict N-oxidation susceptibility for ranolazine, a QSAR model would be built using a training set of diverse molecules for which experimental N-oxidation data are available. nih.govfda.gov The model would identify key molecular descriptors (e.g., electronic properties, steric factors, lipophilicity) that influence a molecule's likelihood of undergoing N-oxidation. researchgate.net Such models could then be used to predict whether ranolazine or its analogs would be susceptible to forming N-oxides. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods provide a more detailed, physics-based prediction of chemical reactivity. researchgate.netnih.gov

Quantum Mechanics (QM): QM calculations can be used to determine the electron density and electrostatic potential around the nitrogen atoms in the ranolazine molecule. nih.gov The nitrogen atoms in the piperazine ring are the likely sites for N-oxidation. QM methods can calculate the energy barriers for the oxidation reaction, providing a quantitative measure of susceptibility. The nitrogen atom with the lower energy barrier would be predicted as the more likely site for the first oxidation, followed by the second.

Molecular Mechanics (MM) and Docking: Structure-based models, which often use MM, can simulate the interaction between ranolazine and the active site of metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes like CYP3A4, which is heavily involved in ranolazine metabolism. researchgate.netdrugbank.com By docking the ranolazine molecule into a model of the CYP3A4 active site, researchers can predict the orientation of the substrate. researchgate.net The proximity and orientation of the piperazine nitrogens relative to the enzyme's reactive heme-iron-oxygen complex would determine their accessibility and likelihood of being oxidized. researchgate.netresearchgate.net

In silico models have been developed to predict drug-drug interactions and metabolism by CYP enzymes, and these could be adapted or refined for ranolazine. fda.govnih.govnih.gov The ultimate goal is to create predictive models that can accurately flag compounds with a high propensity for forming potentially reactive or undesirable metabolites like N-oxides early in development. nih.govresearchgate.net

Development of Green Chemistry Approaches for Minimizing Ranolazine Bis(N-Oxide) Formation in Pharmaceutical Manufacturing

Green chemistry principles focus on designing chemical processes that are environmentally benign, safer, and more efficient. rsc.org Minimizing the formation of impurities like Ranolazine Bis(N-Oxide) during manufacturing is a key goal that aligns with green chemistry, as it reduces waste and avoids potentially complex and costly purification steps. researchgate.net

Process Analytical Technology (PAT): PAT is a framework endorsed by regulatory agencies to design, analyze, and control manufacturing processes through real-time measurements of critical quality attributes. longdom.orgglobalresearchonline.netjrtdd.com By implementing PAT, manufacturers can gain a deep understanding of the process and identify the parameters that lead to impurity formation. longdom.org

Real-time Monitoring: In-line or on-line analytical tools, such as spectroscopy (NIR, Raman) and chromatography, can be used to monitor the ranolazine synthesis in real-time. globalresearchonline.neteuropeanpharmaceuticalreview.compharmasource.global This allows for the immediate detection of the formation of Ranolazine Bis(N-Oxide).

Process Control: If the formation of the bis-N-oxide is detected, process parameters (e.g., temperature, reagent addition rate, oxygen concentration) can be adjusted in real-time to steer the reaction away from this undesired pathway. longdom.orgpharmasource.global This proactive control minimizes impurity levels in the final product.

Greener Synthesis Routes: Another approach is to redesign the synthesis of ranolazine to be inherently less prone to oxidation.

Solvent and Reagent Choice: Research has explored "all water chemistry" for the synthesis of ranolazine, which can offer a greener alternative to traditional organic solvents and may influence impurity profiles. rsc.org Using less hazardous and more sustainable reagents is a core principle of green chemistry. chemicalbook.com

Catalyst Selection: Employing selective catalysts can direct the reaction towards the desired product and away from side reactions. For instance, using sulfated tungstate (B81510) as a catalyst in certain steps of ranolazine synthesis has been reported as a green chemistry approach. chemicalbook.com

Process Optimization: An improved synthesis process for ranolazine has been developed with a focus on controlling impurities, achieving 99.9% purity and recovering and reusing solvents. acs.org Multicomponent reactions (MCRs) have also been explored as a greener, more efficient way to synthesize ranolazine and its analogs, improving atom economy. researchgate.net

By combining advanced process control through PAT with the development of inherently safer and more efficient synthetic routes, the formation of Ranolazine Bis(N-Oxide) during manufacturing can be significantly minimized, leading to a more sustainable and economical production process. researchgate.nettandfonline.com

Q & A

Q. What steps validate the purity of Ranolazine Bis(N-Oxide) reference standards?

- Methodological Answer: Certified reference materials (CRMs) from pharmacopeial sources (e.g., USP) undergo orthogonal testing:

- Purity : HPLC with diode-array detection (DAD) at multiple wavelengths (e.g., 210 nm, 254 nm).

- Impurity profiling : LC-MS/MS identifies related compounds (e.g., N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide) at ≤ 0.1% thresholds.

- Water content : Karl Fischer titration ensures compliance with monohydrate specifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。